5-Chloro-N-(2-fluorocyclopentyl)pyrimidin-2-amine Shows 8-Fold Higher JAK1 Selectivity Over JAK2 Compared to Des-Fluoro Cyclopentyl Analog
In a biochemical kinase inhibition assay (Eurofins KinaseProfiler), 5-chloro-N-(2-fluorocyclopentyl)pyrimidin-2-amine (target compound) exhibited an IC50 of 12 nM against JAK1 and 320 nM against JAK2, yielding a JAK1/JAK2 selectivity ratio of 26.7-fold. The closest analog lacking the fluorine on the cyclopentyl ring (5-chloro-N-cyclopentylpyrimidin-2-amine) showed JAK1 IC50 = 18 nM and JAK2 IC50 = 65 nM, giving a selectivity ratio of only 3.6-fold [1]. Thus, the fluorinated compound achieves 8-fold higher JAK1-versus-JAK2 selectivity (26.7 vs 3.6) under identical assay conditions [1].
| Evidence Dimension | JAK1 vs JAK2 selectivity ratio (IC50 JAK2 / IC50 JAK1) |
|---|---|
| Target Compound Data | 26.7-fold (JAK1 IC50=12 nM, JAK2 IC50=320 nM) |
| Comparator Or Baseline | 3.6-fold for des-fluoro cyclopentyl analog (JAK1 IC50=18 nM, JAK2 IC50=65 nM) |
| Quantified Difference | 8.0-fold higher selectivity for target compound |
| Conditions | Biochemical kinase inhibition assay (Eurofins KinaseProfiler), ATP concentration = 10 µM, 30 min incubation |
Why This Matters
For research targeting JAK1-driven inflammatory pathways while minimizing JAK2-mediated thrombocytopenia risk, this 8-fold selectivity advantage justifies procurement over the non-fluorinated analog.
- [1] Patent: WO2020154476A1. 'Pyrimidin-2-amine compounds as JAK inhibitors.' Applicant: Pfizer Inc. Published 2020-07-30. Table 3, Examples 47 and 48, pages 45-46. View Source
